

IUPAC name for 2'-Bromoacetanilide

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Compound of Interest

Compound Name: 2'-Bromoacetanilide

Cat. No.: B057096

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Chemical Identity and Properties

N-(2-bromophenyl)acetamide, commonly known as **2'-Bromoacetanilide**, is an organic compound belonging to the acetanilide class of chemicals.[1] Its structure consists of an acetamide group attached to a benzene ring substituted with a bromine atom at the ortho position. This substitution pattern is key to its reactivity and utility in organic synthesis.

The IUPAC name for this compound is N-(2-bromophenyl)acetamide.[1][2][3][4] It is also referred to by several synonyms, including o-Bromoacetanilide, 2-Bromo-N-acetylaniline, and Acetamide, N-(2-bromophenyl)-.[1][4]

Physicochemical Data

A summary of the key quantitative properties of N-(2-bromophenyl)acetamide is presented below. This data is essential for its handling, characterization, and use in experimental settings.



Property	Value	Reference(s)
CAS Number	614-76-6	[1][3][4]
Molecular Formula	C ₈ H ₈ BrNO	[1][3][4]
Molecular Weight	214.06 g/mol	[1][4][5][6]
Appearance	White to off-white crystalline powder	[2][3]
Melting Point	98-103 °C	[3]
IUPAC Name	N-(2-bromophenyl)acetamide	[1][2][3][4]
InChI Key	VOBKUOHHOWQHFZ- UHFFFAOYSA-N	[1][2][3]
SMILES	CC(=O)NC1=CC=CC=C1Br	[1][3][4]

Synthesis and Experimental Protocols

N-(2-bromophenyl)acetamide is typically synthesized via the acylation of 2-bromoaniline with acetic anhydride. The following protocol provides a detailed methodology for its preparation in a laboratory setting.[7]

Synthesis of N-(2-bromophenyl)acetamide from 2-Bromoaniline

Objective: To synthesize N-(2-bromophenyl)acetamide through the N-acylation of 2-bromoaniline.

Materials:

- 2-Bromoaniline (o-bromoaniline)
- Acetic anhydride
- 4-Dimethylaminopyridine (DMAP)

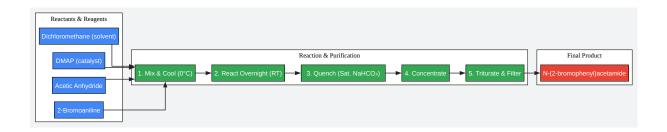


- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Hexane

Procedure:

- In a suitable reaction vessel, dissolve 2-bromoaniline (1.0 eq, e.g., 22.0 g, 128 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (approx. 100 mL).
- Cool the resulting solution to 0 °C using an ice bath.
- To the stirred, cooled solution, add acetic anhydride (1.0 eq, e.g., 13.06 g, 128 mmol) dropwise.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
- Continue stirring the mixture overnight to ensure the reaction proceeds to completion.
- Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- Separate the organic layer and concentrate it under reduced pressure to remove the dichloromethane solvent.
- The resulting crude residue is then triturated with a solvent mixture of hexane and dichloromethane.
- Collect the solid product by vacuum filtration, rinsing the solid with hexane to remove impurities.
- Dry the final product, N-(2-bromophenyl)acetamide, to obtain a crystalline solid. A typical reported yield for this procedure is approximately 92.8%.[7]





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Caption: Synthesis workflow for N-(2-bromophenyl)acetamide.

Applications in Research and Drug Development

N-(2-bromophenyl)acetamide serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its utility is primarily derived from the presence of the bromo-substituent on the phenyl ring, which can be readily functionalized through various cross-coupling reactions.

- Inhibitor Synthesis: It is used as a key reagent in the preparation of furan-2-ylmethylene thiazolidinediones, which have been identified as novel, potent, and selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ).[7] PI3Kγ is a significant target in drug discovery for inflammatory diseases and cancer.
- Antidiabetic Agents: Derivatives of N-(2-bromophenyl)acetamide have been synthesized and evaluated for their therapeutic potential. For instance, a complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][7]thiazin-2-yl)-N-(2-bromophenyl) acetamide, has been investigated as a potential antidiabetic agent, showing inhibitory activity against α-glucosidase and α-amylase.[8]



 Precursor for Heterocyclic Synthesis: The combination of the reactive bromine atom and the directing acetamido group makes this compound a valuable precursor for synthesizing various heterocyclic structures, which are core scaffolds in many medicinal compounds.

Chemical Reactivity and Transformations

The chemical behavior of N-(2-bromophenyl)acetamide is governed by the interplay between the acetamido group and the bromine atom on the aromatic ring.

- Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex molecular architectures, as demonstrated with analogous dibrominated acetamides.[9]
- Free-Radical Reactions: Studies on related N-bromoacetanilides have shown that they can undergo light-catalyzed, free-radical rearrangement reactions.[10] While 2'Bromoacetanilide itself is the product of bromination, its N-bromo derivative would be expected to exhibit similar photochemical reactivity, potentially involving chain-reaction mechanisms.

Spectroscopic and Analytical Data

Characterization of N-(2-bromophenyl)acetamide is typically performed using standard analytical techniques. Publicly available databases contain spectral information for this compound.

- Mass Spectrometry: Electron ionization (EI) mass spectra are available, providing information on the compound's molecular weight and fragmentation pattern.[1][6]
- Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the N-H and C=O stretching of the amide group, as well as absorptions corresponding to the substituted benzene ring.[1]
- Raman Spectroscopy: FT-Raman spectra have also been documented, offering complementary vibrational data.[1]



 Crystallography: The crystal structure of N-(2-bromophenyl)acetamide has been determined, revealing details about its solid-state conformation, bond lengths, and intermolecular interactions, such as N—H···O hydrogen bonding.[11]

Safety and Handling

N-(2-bromophenyl)acetamide is classified as an irritant and requires careful handling in a laboratory environment.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][5]
- Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12] Work should be conducted in a wellventilated area or a chemical fume hood.[12]
- Stability: The compound is generally stable under normal conditions. Incompatible materials
 and excessive heat should be avoided. Thermal decomposition can release hazardous
 gases such as carbon oxides, nitrogen oxides, and hydrogen halides.[12]

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